molecular formula C11H17N B2414347 (2S)-2-(2-Ethylphenyl)propan-1-amine CAS No. 2248172-20-3

(2S)-2-(2-Ethylphenyl)propan-1-amine

Cat. No. B2414347
CAS RN: 2248172-20-3
M. Wt: 163.264
InChI Key: BMGCEOCFPNRXKJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Ethylphenyl)propan-1-amine, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for its bronchodilator and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential as a treatment for various medical conditions.

Mechanism of Action

Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal glands. It also acts as a direct agonist of both alpha and beta-adrenergic receptors. These actions result in increased heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
Ephedrine has been shown to have a variety of biochemical and physiological effects. It increases metabolic rate and thermogenesis, leading to weight loss. It also improves cognitive function and alertness. However, it can also cause side effects such as anxiety, insomnia, and hypertension.

Advantages and Limitations for Lab Experiments

Ephedrine has been used in various laboratory experiments due to its stimulant effects and potential therapeutic applications. However, its use is limited by its potential for abuse and the risk of side effects.

Future Directions

There are several potential future directions for research on (2S)-2-(2-Ethylphenyl)propan-1-amine. One area of interest is its potential use as a treatment for cognitive impairment and dementia. Another area of research is its potential as a treatment for obesity and metabolic disorders. Additionally, further research is needed to fully understand the risks and benefits of this compound use in various contexts.

Synthesis Methods

Ephedrine can be synthesized in the laboratory through various methods, including the reduction of phenylpropanolamine or the condensation of benzaldehyde with nitroethane followed by reduction. However, due to its natural occurrence, (2S)-2-(2-Ethylphenyl)propan-1-amine is often extracted from plants such as Ephedra sinica or Ephedra equisetina.

Scientific Research Applications

Ephedrine has been studied for its potential use in the treatment of various medical conditions, including asthma, obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD). It has also been used as a performance-enhancing drug in sports due to its stimulant effects.

properties

IUPAC Name

(2S)-2-(2-ethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGCEOCFPNRXKJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.